![molecular formula C11H16N2 B2963703 Cyclobutyl(3-methylpyridin-2-yl)methanamine CAS No. 1337788-51-8](/img/structure/B2963703.png)
Cyclobutyl(3-methylpyridin-2-yl)methanamine
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Overview
Description
Cyclobutyl(3-methylpyridin-2-yl)methanamine is a chemical compound with the CAS Number: 1337788-51-8 . It has a molecular weight of 176.26 . The IUPAC name for this compound is cyclobutyl (3-methylpyridin-2-yl)methanamine . It is available in liquid form .
Molecular Structure Analysis
The InChI code for Cyclobutyl(3-methylpyridin-2-yl)methanamine is1S/C11H16N2/c1-8-4-3-7-13-11(8)10(12)9-5-2-6-9/h3-4,7,9-10H,2,5-6,12H2,1H3
. This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are connected. Physical And Chemical Properties Analysis
Cyclobutyl(3-methylpyridin-2-yl)methanamine has a molecular weight of 176.26 . It is a liquid at room temperature .Scientific Research Applications
Asymmetric Synthesis and Catalysis
- Asymmetric synthesis strategies have employed Cyclobutyl(3-methylpyridin-2-yl)methanamine derivatives for the synthesis of complex molecules. For instance, the asymmetric synthesis of 2-(1-aminoalkyl) piperidines utilized a strategy involving the reduction and hydrogenolysis of cyano-6-phenyloxazolopiperidine derivatives, leading to diamines and substituted diamino alcohols with potential pharmacological properties (Froelich et al., 1996).
Material Science and Polymerization
- In material science, Cyclobutyl(3-methylpyridin-2-yl)methanamine derivatives have been explored for their utility in polymerization processes. For example, zinc(II) complexes bearing camphor-based iminopyridines were synthesized and characterized, demonstrating efficient initiation in the ring-opening polymerization of rac-lactide to produce polylactide with a preference for heterotactic configuration, which is significant for the production of biodegradable plastics (Kwon et al., 2015).
Bioorganic and Medicinal Chemistry
- The exploration of Cyclobutyl(3-methylpyridin-2-yl)methanamine derivatives in bioorganic and medicinal chemistry has led to the identification of compounds with selective biological activities. Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as serotonin 5-HT1A receptor-biased agonists, demonstrating robust antidepressant-like activity and high receptor affinity, suggesting potential as antidepressant drug candidates (Sniecikowska et al., 2019).
Chemical Synthesis and Evaluation
- The chemical synthesis and evaluation of cyclopropyl and cyclobutyl epothilone analogues, including those with pyridine side chains, highlighted their potent tubulin polymerization promoting activities and cytotoxic properties against cancer cell lines. This work underscores the potential of Cyclobutyl(3-methylpyridin-2-yl)methanamine derivatives in the development of new anticancer agents (Nicolaou et al., 2001).
Safety And Hazards
The safety information for Cyclobutyl(3-methylpyridin-2-yl)methanamine indicates that it has some hazards associated with it. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause an allergic skin reaction . The signal word for this compound is "Danger" .
properties
IUPAC Name |
cyclobutyl-(3-methylpyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-8-4-3-7-13-11(8)10(12)9-5-2-6-9/h3-4,7,9-10H,2,5-6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUBBICQABGESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C2CCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(3-methylpyridin-2-yl)methanamine |
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